molecular formula C12H14Cl2O4S B1491363 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1284357-82-9

5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No. B1491363
CAS RN: 1284357-82-9
M. Wt: 325.2 g/mol
InChI Key: FANRFUXTQYAXQR-UHFFFAOYSA-N
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Description

“5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1284357-82-9 . It has a molecular weight of 325.21 and its IUPAC name is 5-chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14Cl2O4S/c13-9-4-5-11(12(7-9)19(14,15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10H,1-3,6,8H2 . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 sulfur atom in the molecule .


Chemical Reactions Analysis

The compound can undergo electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Scientific Research Applications

Synthesis and Characterization

A series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds were synthesized, showcasing the versatility of sulfonyl chlorides in the formation of sulfonamides with potential antioxidant activities. This study underlines the chemical reactivity and potential biological applications of derivatives similar to 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride (Fatima et al., 2013).

Heterocyclic Compound Formation

The research highlighted the utility of sulfonyl chlorides in heterocyclic chemistry, demonstrating reactions that yield various sulfonamides, sulfonyl azides, and other derivatives, emphasizing the role of sulfonyl chloride derivatives in synthesizing complex molecular structures (Obafemi, 1982).

Palladium-catalyzed Sulfonylation

A palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides was developed, showcasing the application of sulfonyl chloride derivatives in catalytic processes for the ortho-sulfonylation of phenols. This method highlights the importance of sulfonyl chlorides in organic synthesis, particularly in catalyzed reactions (Xu et al., 2015).

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions employing 1-butyl-3-methylimidazolium chloroaluminate ionic liquids demonstrated enhanced reactivity and selectivity in sulfonylation reactions. This research showcases the potential of sulfonyl chloride derivatives in green chemistry and ionic liquid-mediated reactions (Nara et al., 2001).

Visible-light-induced Radical Cascade Cyclization

The development of a visible-light photocatalyzed cascade sulfonylation/cyclization process signifies the application of sulfonyl chlorides in photocatalyzed reactions. This innovative approach underscores the significance of sulfonyl chloride derivatives in synthesizing sulfonated heterocycles under mild conditions (Zhou et al., 2021).

Mechanism of Action

The mechanism of action for this compound in chemical reactions typically involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it is stable under normal conditions .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound is currently available for research purposes . Its potential applications could be explored further in various fields, including pharmaceutical testing and other chemical research .

properties

IUPAC Name

5-chloro-2-(oxan-2-ylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O4S/c13-9-4-5-11(12(7-9)19(14,15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANRFUXTQYAXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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